3,4-Dihydro-2h-1,4-benzoxazin-6-amine sulfate
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Overview
Description
3,4-Dihydro-2h-1,4-benzoxazin-6-amine sulfate is a heterocyclic compound with the molecular formula C8H12N2O5S It is characterized by a benzene ring fused to an oxazine ring, which contains both nitrogen and oxygen atoms
Mechanism of Action
Mode of Action
It is known that benzoxazine derivatives, to which this compound belongs, can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzoxazine derivatives have been found to be involved in a variety of biological activities, suggesting that they may affect multiple pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2h-1,4-benzoxazin-6-amine sulfate typically involves the annulation of a 1,4-benzoxazine ring to an arene scaffold . One common method involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate . Another approach is the Mannich reaction, which uses a phenol, an amine, and formaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2h-1,4-benzoxazin-6-amine sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a fully saturated compound.
Scientific Research Applications
3,4-Dihydro-2h-1,4-benzoxazin-6-amine sulfate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2h-1,4-benzoxazin-6-ol: This compound has a hydroxyl group instead of an amine group.
4-Aryl-3,4-dihydro-2h-1,4-benzoxazines: These compounds have an aryl group attached to the oxazine ring.
Uniqueness
3,4-Dihydro-2h-1,4-benzoxazin-6-amine sulfate is unique due to its specific functional groups and the resulting chemical properties. Its sulfate group enhances its solubility and reactivity, making it suitable for various applications that similar compounds might not be able to achieve.
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-6-amine;sulfuric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.H2O4S/c9-6-1-2-8-7(5-6)10-3-4-11-8;1-5(2,3)4/h1-2,5,10H,3-4,9H2;(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDQKKDESBIXOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)N.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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